3-Benzyl-2-ethyl-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-benzyl-2-ethyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives
Preparation Methods
The synthesis of 3-benzyl-2-ethyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzothiazoles with diethyl benzylmalonate under high-temperature conditions . The reaction conditions often require the use of anhydrous solvents and catalysts to achieve high yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of tumor cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other chromeno-pyrimidine derivatives such as:
- 3-benzyl-2-hydroxy-8-methoxy-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-one
- Pyrazolo[3,4-d]pyrimidine derivatives These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of benzyl, ethyl, and methoxy groups in 3-benzyl-2-ethyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C21H18N2O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-benzyl-2-ethyl-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C21H18N2O4/c1-3-17-22-20-18(21(25)23(17)12-13-7-5-4-6-8-13)19(24)15-10-9-14(26-2)11-16(15)27-20/h4-11H,3,12H2,1-2H3 |
InChI Key |
PXXDQFNUCNGLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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